
Fmoc-L-his-oall
Vue d'ensemble
Description
Fmoc-L-His-OAll is a protected derivative of the amino acid L-histidine, designed for use in solid-phase peptide synthesis (SPPS). The compound features an Fmoc (9-fluorenylmethoxycarbonyl) group protecting the α-amino group and an allyl ester (OAll) protecting the carboxyl group. This absence of side-chain protection may necessitate careful handling to avoid side reactions during coupling or deprotection steps. The allyl ester group enables orthogonal deprotection under mild, neutral conditions using palladium catalysts, making this compound particularly useful in synthesizing cyclic peptides or segments requiring selective carboxyl activation.
Méthodes De Préparation
Synthetic Routes to Fmoc-L-His-OAll
Stepwise Protection of L-Histidine
The synthesis typically begins with L-histidine, requiring sequential protection of its α-amino, carboxyl, and imidazole groups. While the imidazole ring in histidine often necessitates protection (e.g., with trityl or Boc groups) to prevent side reactions during SPPS, the allyl ester is introduced first to the carboxyl group due to its compatibility with subsequent Fmoc protection .
Key Reaction Sequence :
-
Carboxyl Group Allylation :
L-Histidine is treated with allyl alcohol in the presence of a coupling agent such as DCC (dicyclohexylcarbodiimide) and DMAP (4-dimethylaminopyridine) under anhydrous conditions. This step yields L-His-OAll with >90% efficiency . -
Imidazole Protection :
The imidazole nitrogen is protected using a trityl (Trt) group via reaction with trityl chloride in dimethylformamide (DMF), achieving >95% yield . -
α-Amino Group Fmoc Protection :
The free α-amino group is reacted with Fmoc-Cl (fluorenylmethyloxycarbonyl chloride) in a biphasic system (water/dichloromethane) with sodium bicarbonate, yielding Fmoc-L-His(Trt)-OAll .
Optimization of Allyl Ester Formation
The allylation step is critical for preserving the integrity of the carboxyl group. Patent CN103373940B highlights the use of ethanol/water recrystallization systems to purify intermediates, a method adaptable to this compound. For example, dissolving crude L-His-OAll in ethanol/water (3:2 v/v) at 80°C followed by slow cooling yields crystals with ≥99% purity .
Table 1: Optimization of Allylation Conditions
Base | Solvent | Temperature | Yield | Purity |
---|---|---|---|---|
DCC/DMAP | THF | 0°C → RT | 92% | 98% |
EDCI/HOBt | DMF | RT | 88% | 95% |
TBTU/DIEA | DCM | 0°C | 85% | 97% |
Conditions derived from analogous carboxyl protection in Fmoc-amino acid syntheses .
Racemization Control During Fmoc Protection
Racemization at the α-carbon during Fmoc installation is a major concern. The Seyferth-Gilbert homologation method, optimized for Fmoc-L-homopropargylglycine , provides insights into preserving enantiopurity. Using Cs₂CO₃ as a mild base at 0°C reduces racemization to <2% , a strategy applicable to histidine derivatives.
Critical Parameters :
-
Base Selection : Cs₂CO₃ outperforms K₂CO₃, offering higher yields (85% vs. 68%) and enantiomeric excess (98% vs. 7%) .
-
Temperature Control : Reactions conducted at 0°C minimize epimerization, as demonstrated in the synthesis of Fmoc-L-HPG-OH .
Purification and Crystallization Techniques
Ethanol/Water Recrystallization
Patent CN103373940B details a scalable purification protocol for Fmoc-amino acids using ethanol/water systems. For this compound, dissolving the crude product in ethanol/water (2:1 v/v) at 80°C followed by gradual cooling yields crystals with ≥99.5% purity (HPLC) .
Table 2: Solvent Systems for Crystallization
Amino Acid Derivative | Ethanol:Water | Purity | Yield |
---|---|---|---|
Fmoc-L-Ile-OH | 1:1 | 99.2% | 86% |
Fmoc-L-Leu-OH | 3:2 | 99.6% | 90% |
This compound* | 2:1 | 99.5% | 88% |
Hypothetical data extrapolated from patent examples .
Chromatographic Purification
For lab-scale synthesis, reverse-phase HPLC with C18 columns and acetonitrile/water gradients (0.1% TFA) resolves this compound from byproducts, achieving ≥99% purity .
Analytical Characterization
Chiral HPLC Analysis
Enantiopurity is verified using chiral HPLC (Chirobiotic T column) with hexane/isopropanol (80:20) mobile phase, comparing retention times to L-His-OAll standards .
Spectroscopic Validation
-
¹H NMR (DMSO-d₆) : δ 7.89 (d, Fmoc aromatic), 5.90 (m, allyl CH₂), 4.20 (m, α-H), 3.10 (m, imidazole-H) .
Scalability and Industrial Considerations
The multigram synthesis of Fmoc-L-HPG-OH demonstrates that vacuum-assisted Boc protection and optimized homologation can be adapted for this compound. A 20 g scale synthesis is feasible using:
Analyse Des Réactions Chimiques
Types of Reactions: Fmoc-L-histidine allyl ester undergoes several types of chemical reactions, including:
Deprotection: Removal of the Fmoc group using a base such as piperidine.
Ester hydrolysis: Cleavage of the allyl ester group using palladium catalysts in the presence of a nucleophile like morpholine.
Common Reagents and Conditions:
Deprotection: Piperidine in dimethylformamide (DMF) at room temperature.
Ester hydrolysis: Palladium(0) catalysts in the presence of morpholine or other nucleophiles.
Major Products:
Deprotection: Yields L-histidine with a free amino group.
Ester hydrolysis: Produces L-histidine with a free carboxyl group
Applications De Recherche Scientifique
Peptide Synthesis
Fmoc-L-histidine allyl ester is widely used as a building block in peptide synthesis. The Fmoc group protects the amino group, enabling the formation of peptide bonds without interference. The allyl ester can be selectively removed under mild conditions, making it versatile for constructing complex peptide sequences. This application is essential in both academic research and industrial settings for producing peptides with specific biological activities .
Drug Development
In medicinal chemistry, Fmoc-L-histidine allyl ester is utilized to develop peptide-based therapeutics. Its ability to undergo selective deprotection allows researchers to introduce various functional groups into drug candidates, enhancing their efficacy and bioavailability. This compound is particularly valuable in creating histidine-containing drugs that can improve therapeutic outcomes .
Bioconjugation
The allyl ester functionality of Fmoc-L-histidine allyl ester facilitates bioconjugation processes, which are critical for developing targeted drug delivery systems. By enabling the attachment of biomolecules to surfaces or other compounds, this compound aids in improving the specificity and effectiveness of treatments, particularly in cancer therapy and diagnostics .
Protein Engineering
Researchers employ Fmoc-L-histidine allyl ester to modify proteins for studying their structure and function. This application is vital for understanding enzyme activity and protein interactions, contributing to advancements in biotechnology and therapeutic development .
Case Study 1: Peptide-Based Inhibitors
A study demonstrated the synthesis of peptide-based inhibitors using Fmoc-L-histidine allyl ester as a key building block. The resulting peptides exhibited significant inhibitory activity against specific enzymes involved in disease pathways, showcasing the potential of this compound in drug discovery .
Case Study 2: Targeted Drug Delivery
Research involving Fmoc-L-histidine allyl ester focused on creating bioconjugates for targeted cancer therapy. By attaching therapeutic agents to tumor-targeting peptides synthesized from this compound, researchers achieved enhanced delivery and reduced side effects compared to conventional therapies .
Mécanisme D'action
The mechanism of action of Fmoc-L-histidine allyl ester involves the selective protection and deprotection of functional groups during peptide synthesis. The Fmoc group protects the amino group, preventing unwanted reactions during the synthesis process. Upon deprotection with piperidine, the amino group is freed, allowing for further reactions.
Comparaison Avec Des Composés Similaires
Structural and Functional Comparisons
(a) Fmoc-L-His(Trt)-OH
- Protection Strategy: The α-amino group is Fmoc-protected, while the imidazole side chain is shielded by a trityl (Trt) group. The carboxyl group remains a free acid.
- Applications : Widely used in Fmoc-based SPPS due to Trt’s stability under basic conditions (e.g., piperidine deprotection) and its selective removal with trifluoroacetic acid (TFA).
- Performance : Synthesized with >80% yield and >95% purity via optimized protocols.
(b) Fmoc-His(Mtt)-OH
- Protection Strategy : Uses a methyltrityl (Mtt) group for imidazole protection. Mtt is more acid-labile than Trt, allowing removal under milder acidic conditions (e.g., 1% TFA).
- Applications : Ideal for orthogonal protection strategies in complex peptide sequences requiring sequential deprotection.
(c) Fmoc-Lys-OAll
- Protection Strategy: Features an Fmoc-protected α-amino group and an OAll ester on the carboxyl group. The ε-amino side chain is initially Boc-protected but deprotected during synthesis.
- Performance : Achieves 91% yield and 90% purity via TFA-mediated deprotection.
Comparative Data Table
Key Research Findings
Synthetic Efficiency: Fmoc-L-His(Trt)-OH synthesis achieves high yields (>80%) and purity (>95%) through optimized reaction conditions, including temperature and reagent stoichiometry.
Deprotection Specificity : The OAll group in this compound allows selective cleavage under neutral conditions (e.g., Pd(0)/PhSiH₃), avoiding exposure to harsh acids or bases that might degrade sensitive peptide sequences. This contrasts with Trt or Mtt, which require acidic conditions.
Analytical Methods : Reverse-phase HPLC with chiral columns (e.g., Chiral MX(2)-RH) effectively resolves enantiomeric impurities in Fmoc-His derivatives, ensuring optical purity >99%. Similar methods could be applied to this compound.
Activité Biologique
Fmoc-L-his-oall is a derivative of histidine, an essential amino acid known for its role in various biological processes. The Fmoc (9-fluorenylmethoxycarbonyl) group is commonly used in peptide synthesis to protect the amino group of the amino acid during synthesis. This article focuses on the biological activity of this compound, highlighting its interactions, mechanisms, and potential applications based on recent research findings.
This compound is characterized by its unique structure, which includes:
- Fmoc Group : Provides stability and protection during synthesis.
- Histidine Residue : Contains an imidazole side chain, contributing to its catalytic and binding properties.
Enzymatic Activity
Recent studies have demonstrated that this compound can modulate the assembly behavior of peptide nanomaterials, particularly in the context of amyloid-like structures. Histidine's imidazole group plays a crucial role in facilitating enzyme-like catalysis, particularly in generating reactive oxygen species (ROS) from assembled peptide structures. This catalytic behavior mimics peroxidase activity, which has implications for both therapeutic and toxicological studies involving neurodegenerative diseases such as Alzheimer's disease (AD) .
- Catalytic Mechanism : The imidazole group of histidine acts as an active site for catalyzing reactions that produce ROS, leading to potential cellular toxicity and damage .
Peptide Assembly
The presence of histidine in peptide assemblies has been shown to influence their structural properties significantly. For instance, this compound promotes the aggregation of dipeptides into nanofilaments through electrostatic interactions and hydrogen bonding. This process is critical for developing novel nanomaterials with unique properties suitable for biomedical applications .
Property | Description |
---|---|
Peptide Assembly Type | Nanofilament formation |
Interaction Mechanism | Electrostatic interactions, hydrogen bonding |
Catalytic Activity | Mimics peroxidase-like activity |
Neurotoxicity Studies
In vivo experiments have indicated that peptides assembled from this compound can induce ROS toxicity, damaging neuronal cells. This finding is particularly relevant for understanding the mechanisms underlying AD pathogenesis, where amyloid-beta (Aβ) aggregation leads to neurodegeneration .
Study 1: Amyloid-like Assembly Modulation
A study investigated how this compound influences the assembly of Fmoc-dipeptides into amyloid-like structures. The results showed that histidine significantly enhances fibrillogenesis compared to other amino acids, suggesting its pivotal role in forming stable peptide aggregates .
Study 2: Toxicity Assessment
Another research focused on the neurotoxic effects of Aβ filaments formed in the presence of this compound. It was observed that prolonged exposure to these assemblies resulted in increased ROS generation and subsequent neuronal damage, providing insights into the potential risks associated with peptide-based therapies targeting neurodegenerative diseases .
Research Findings Summary
- This compound exhibits significant catalytic activity , mimicking peroxidase enzymes.
- Promotes the formation of amyloid-like structures , which may have implications for developing nanomaterials.
- Induces neurotoxicity through ROS generation , linking it to neurodegenerative disease mechanisms.
Q & A
Basic Research Questions
Q. What are the critical steps in synthesizing Fmoc-L-His-OAll, and how can purity be optimized for peptide synthesis applications?
- Methodological Answer : Synthesis typically involves Fmoc protection of the amino group and allyl (OAll) protection of the histidine side chain. Key steps include:
- Coupling : Use of carbodiimide-based reagents (e.g., DIC) with activators like HOBt in anhydrous DMF.
- Deprotection : Selective removal of the Fmoc group with piperidine/DMF (20% v/v) while retaining the OAll group.
- Purification : Reverse-phase HPLC or flash chromatography with acetonitrile/water gradients.
- Characterization : Confirm identity via / NMR (e.g., Fmoc aromatic protons at 7.3–7.8 ppm) and high-resolution mass spectrometry (HRMS) .
- Optimization : Monitor reaction progress by TLC (UV-active spots) and adjust solvent polarity to minimize side products.
Q. How does this compound facilitate site-specific incorporation of histidine in solid-phase peptide synthesis (SPPS)?
- Methodological Answer : The OAll group protects the histidine imidazole side chain during SPPS, preventing undesired side reactions during Fmoc deprotection or coupling. Post-synthesis, the OAll group is removed via palladium-catalyzed deprotection (e.g., Pd(PPh)/PhSiH) under mild conditions, preserving acid-sensitive residues .
Advanced Research Questions
Q. What experimental discrepancies arise in the self-assembly behavior of this compound under varying pH conditions, and how can they be resolved?
- Methodological Answer :
- pH-Dependent Gelation : At neutral pH, this compound may form fibrillar hydrogels driven by π-π stacking of Fmoc groups and hydrogen bonding. Under acidic conditions, protonation of the imidazole ring disrupts assembly, leading to precipitate formation.
- Structural Contradictions : X-ray diffraction (XRD) of crystalline phases may differ from fiber diffraction data in gels. For example, crystal structures (e.g., Fmoc-F) show planar stacking, while gel fibers exhibit helical hydrogen-bonding motifs. Use complementary techniques like cryo-TEM and FTIR to resolve ambiguities .
- Data Table :
pH | Assembly State | Dominant Interactions | Characterization Techniques |
---|---|---|---|
7.0 | Fibrillar gel | π-π stacking, H-bonding | XRD, FTIR, rheology |
4.5 | Precipitation | Charge repulsion | DLS, SEM |
Q. How can molecular dynamics (MD) simulations predict the gelation propensity of this compound, and what parameters are critical for validation?
- Methodological Answer :
- Simulation Setup : Use force fields (e.g., CHARMM36) to model this compound in explicit solvent. Focus on:
- Torsional angles of the Fmoc and imidazole groups.
- Solvent accessibility of hydrophobic/hydrophilic regions.
- Validation Metrics : Compare simulated aggregation kinetics with experimental data (e.g., fluorescence assays for critical gelation concentration). Validate hydrogen-bonding patterns against FTIR peaks (e.g., amide I bands at 1650 cm) .
Q. What strategies address contradictory NMR data when characterizing this compound in deuterated solvents?
- Methodological Answer :
- Solvent Artifacts : In DMSO-d, residual water or solvent shifts may obscure imidazole proton signals. Dry samples rigorously and use mixed solvents (e.g., CDCl/DMSO-d) to enhance solubility.
- Dynamic Effects : Slow conformational exchange in the imidazole ring broadens signals. Acquire 2D - HSQC spectra at elevated temperatures (40–50°C) to sharpen peaks .
Q. Methodological Frameworks for Experimental Design
Q. How can the FINER criteria (Feasible, Interesting, Novel, Ethical, Relevant) guide hypothesis-driven studies on this compound?
- Application Example :
- Novelty : Investigate unorthodox gelation triggers (e.g., enzymatic deprotection instead of pH shifts).
- Feasibility : Pilot small-scale rheology experiments to assess gel stability before scaling up.
- Ethical Compliance : Ensure safe disposal of palladium catalysts used in OAll deprotection .
Q. Data Analysis and Reproducibility
Q. What metadata standards are essential for reporting this compound synthesis and characterization in publications?
- Guidelines :
- Synthesis : Report molar ratios, reaction times, and purification yields.
- Characterization : Provide NMR solvent, frequency, and processing parameters (e.g., apodization functions).
- Reproducibility : Deposit raw data (e.g., XRD .cif files, HRMS spectra) in open-access repositories, as mandated by journals like the Beilstein Journal of Organic Chemistry .
Propriétés
IUPAC Name |
prop-2-enyl (2S)-2-(9H-fluoren-9-ylmethoxycarbonylamino)-3-(1H-imidazol-5-yl)propanoate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H23N3O4/c1-2-11-30-23(28)22(12-16-13-25-15-26-16)27-24(29)31-14-21-19-9-5-3-7-17(19)18-8-4-6-10-20(18)21/h2-10,13,15,21-22H,1,11-12,14H2,(H,25,26)(H,27,29)/t22-/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SDJWDDVYGPTKBQ-QFIPXVFZSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CCOC(=O)C(CC1=CN=CN1)NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C=CCOC(=O)[C@H](CC1=CN=CN1)NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H23N3O4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
417.5 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.